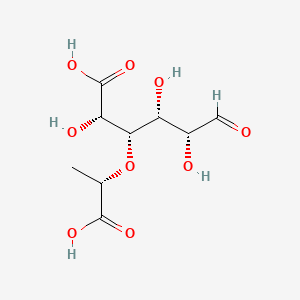

4-O-(1-Carboxyethyl)glucuronic acid

Beschreibung

Eigenschaften

CAS-Nummer |

75195-61-8 |

|---|---|

Molekularformel |

C9H14O9 |

Molekulargewicht |

266.2 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-3-[(1S)-1-carboxyethoxy]-2,4,5-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C9H14O9/c1-3(8(14)15)18-7(6(13)9(16)17)5(12)4(11)2-10/h2-7,11-13H,1H3,(H,14,15)(H,16,17)/t3-,4-,5+,6-,7-/m0/s1 |

InChI-Schlüssel |

DSSRPHTYSGHGMY-ZYNSJIGGSA-N |

SMILES |

CC(C(=O)O)OC(C(C(C=O)O)O)C(C(=O)O)O |

Isomerische SMILES |

C[C@@H](C(=O)O)O[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O |

Kanonische SMILES |

CC(C(=O)O)OC(C(C(C=O)O)O)C(C(=O)O)O |

Synonyme |

4-O-(1-carboxyethyl)glucuronic acid |

Herkunft des Produkts |

United States |

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Techniques for Carbohydrate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For a compound such as 4-O-(1-Carboxyethyl)glucuronic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The first step in NMR analysis is the acquisition of 1D ¹H and ¹³C spectra. The ¹H NMR spectrum of a carbohydrate is typically complex due to the presence of multiple, similar proton environments, leading to significant signal overlap in the 3.0-5.0 ppm region. However, the anomeric proton (H-1) of the glucuronic acid ring usually resonates in a less crowded downfield region (around 4.5-5.5 ppm), providing a key starting point for sequential assignment.

The ¹³C NMR spectrum offers better signal dispersion. For 4-O-(1-Carboxyethyl)glucuronic acid, characteristic signals would be expected for the carboxyl groups (around 170-180 ppm), the anomeric carbon (around 100-105 ppm), the carbons of the glucuronic acid ring (60-85 ppm), and the carbons of the 1-carboxyethyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-O-(1-Carboxyethyl)glucuronic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glucuronic Acid Moiety | ||

| 1 | ~4.6 (β) / ~5.2 (α) | ~103 (β) / ~99 (α) |

| 2 | ~3.3 - 3.6 | ~73 - 75 |

| 3 | ~3.5 - 3.8 | ~74 - 76 |

| 4 | ~3.6 - 3.9 | ~78 - 82 (Substituted) |

| 5 | ~3.8 - 4.1 | ~76 - 78 |

| 6 (COOH) | - | ~175 |

| 1-Carboxyethyl Moiety | ||

| 1' (CH) | ~4.0 - 4.3 | ~70 - 75 |

| 2' (CH₃) | ~1.3 - 1.5 | ~18 - 22 |

| 3' (COOH) | - | ~178 |

Note: These are predicted values and would require experimental verification.

To overcome the limitations of 1D NMR, a series of 2D experiments are employed to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For 4-O-(1-Carboxyethyl)glucuronic acid, COSY would be used to trace the connectivity of the protons around the glucuronic acid ring, starting from the well-resolved anomeric proton (H-1) to H-2, then to H-3, and so on. It would also show the correlation between the methine proton (H-1') and the methyl protons (H-2') of the carboxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom. HSQC is invaluable for assigning the ¹³C signals based on the already assigned proton signals. youtube.com The cross-peaks in an HSQC spectrum would definitively link the proton and carbon resonances for each CH and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting different spin systems and identifying quaternary carbons (like the carboxyl carbons). Key HMBC correlations for 4-O-(1-Carboxyethyl)glucuronic acid would include the correlation from the anomeric proton (H-1) to the C-5 carbon, and critically, the correlation from the H-4 proton of the glucuronic acid ring to the C-1' carbon of the carboxyethyl group, which would confirm the ether linkage at the C-4 position.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the stereochemistry and conformation of the molecule.

For the glucuronic acid ring, characteristic NOE correlations would be observed between protons on the same face of the ring. For example, in the β-anomer, NOEs would be expected between H-1, H-3, and H-5, as they are all in axial positions. The linkage between the glucuronic acid and the carboxyethyl group can also be confirmed by observing an NOE between H-4 of the sugar ring and H-1' of the side chain.

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can be used to deduce structural information through the analysis of fragmentation patterns.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. This often leads to extensive fragmentation of the molecule. azom.com While the molecular ion peak may be weak or absent, the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for the compound. For a carbohydrate derivative like 4-O-(1-Carboxyethyl)glucuronic acid, EI-MS would likely show fragments corresponding to the cleavage of the glycosidic bond and fragmentation of the sugar ring and the side chain.

Chemical Ionization (CI-MS): CI is a "soft" ionization technique that uses a reagent gas to ionize the analyte molecule through proton transfer. wikipedia.orglibretexts.org This results in less fragmentation and typically produces a prominent pseudomolecular ion peak ([M+H]⁺), which allows for the unambiguous determination of the molecular weight. thermofisher.com The choice of reagent gas (e.g., methane, isobutane, ammonia) can control the degree of fragmentation, providing a balance between molecular weight information and structural details from fragment ions. For 4-O-(1-Carboxyethyl)glucuronic acid, CI-MS would be the preferred method to confirm its molecular mass.

A common fragmentation pathway for glucuronides in mass spectrometry involves the neutral loss of the glucuronic acid moiety (176 Da), which is a characteristic indicator of this class of compounds. nih.gov

Interactive Data Table: Expected Key Mass Spectrometry Fragments for 4-O-(1-Carboxyethyl)glucuronic acid

| Ionization Mode | Expected Key m/z Values | Interpretation |

| EI-MS | [M]⁺ (low intensity) | Molecular Ion |

| Various fragment ions | Cleavage of sugar ring and side chain | |

| CI-MS (Positive Mode) | [M+H]⁺ | Protonated molecular ion (confirms MW) |

| [M+Na]⁺ | Sodiated adduct | |

| [M-H₂O+H]⁺ | Loss of water from the protonated molecule | |

| MS/MS of [M+H]⁺ | [Aglycone+H]⁺ | Fragment corresponding to the protonated aglycone after loss of glucuronic acid |

| 177 | Protonated glucuronic acid fragment | |

| 113 | Characteristic fragment from glucuronic acid |

Note: 'M' represents the molecular mass of 4-O-(1-Carboxyethyl)glucuronic acid. 'Aglycone' in this context refers to the 1-carboxyethyl group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Oligosaccharide and Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large, non-volatile biomolecules like oligosaccharides and polymers containing 4-O-(1-Carboxyethyl)glucuronic acid. This method allows for the determination of molecular weights of large oligosaccharides with high accuracy, providing insights into the composition and length of polysaccharide chains.

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a large excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid). A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For oligosaccharides containing uronic acids, analysis is often performed in negative ion mode, which facilitates the detection of the deprotonated carboxyl group. However, derivatization, such as permethylation, is frequently employed. Permethylation neutralizes the acidic protons and increases the hydrophobicity of the molecule, which can significantly enhance the sensitivity of detection in positive ion mode MALDI-MS. nih.gov The analysis of permethylated derivatives allows for the characterization of complex mixtures of N-glycans, including those containing glucuronic acid. nih.govresearchgate.net

The resulting MALDI-TOF spectrum provides a profile of the different oligosaccharide species present in a sample. For a polymer containing 4-O-(1-Carboxyethyl)glucuronic acid, this would reveal the distribution of polymer chain lengths. Furthermore, MALDI-TOF/TOF (tandem mass spectrometry) can be used to fragment the parent ions, yielding structural information about the sequence of monosaccharides and the location of modifications. nih.govnih.gov For instance, fragmentation patterns can help to confirm the presence and location of the 1-carboxyethyl group on the glucuronic acid residue.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in 4-O-(1-Carboxyethyl)glucuronic acid. By measuring the absorption of infrared radiation by the molecule, an IR spectrum is generated that provides a "fingerprint" of its chemical structure.

The structure of 4-O-(1-Carboxyethyl)glucuronic acid contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. bme.hu These include the hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) groups.

Key Infrared Absorption Bands for 4-O-(1-Carboxyethyl)glucuronic acid:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

| O-H (hydroxyls) | Stretching | 3500 - 3200 (broad) | Characteristic of the multiple alcohol groups on the sugar ring. |

| C-H (alkane) | Stretching | 3000 - 2850 | From the pyranose ring and the carboxyethyl group. |

| C=O (carboxylic acid) | Stretching | 1760 - 1690 | A strong band from the carboxyl group on the glucuronic acid (C6) and the carboxyethyl moiety. A red shift can occur upon coordination to metals. researchgate.net |

| O-H (carboxylic acid) | Bending | 1440 - 1395 | In-plane bending. |

| C-O (ether, alcohol) | Stretching | 1260 - 1000 | Multiple strong bands are expected in this region, corresponding to the C-O-C ether linkage and the C-OH bonds. researchgate.netnih.gov |

Studies on D-glucuronic acid and its derivatives confirm these assignments. researchgate.net The FT-IR spectra of glucuronic acid show a strong carbonyl (C=O) absorption band around 1710 cm⁻¹. researchgate.net The presence of the additional carboxyethyl group in 4-O-(1-Carboxyethyl)glucuronic acid would be confirmed by the presence of these characteristic bands, distinguishing it from its parent compound, glucuronic acid.

Chemical Derivatization and Degradation Strategies

To fully elucidate the structure of complex carbohydrates containing 4-O-(1-Carboxyethyl)glucuronic acid, chemical derivatization and degradation methods are indispensable. These strategies break down the polymer into smaller, more easily analyzable fragments or modify the molecule to improve its analytical properties.

Controlled Acid Hydrolysis for Oligosaccharide Fragment Generation

Controlled acid hydrolysis is a fundamental technique used to cleave glycosidic bonds in polysaccharides, generating smaller oligosaccharide fragments. mdpi.com By carefully controlling the reaction conditions (acid concentration, temperature, and time), the extent of hydrolysis can be managed to produce a mixture of oligosaccharides of varying lengths. researchgate.netacs.org

For a polymer containing 4-O-(1-Carboxyethyl)glucuronic acid residues, this method would be used to break it down into di-, tri-, and other small oligosaccharides. nih.gov The resulting fragments can then be separated and analyzed individually to determine the sequence and linkage of the monosaccharide units. The glycosidic bond of uronic acids is known to be relatively resistant to acid hydrolysis compared to neutral sugars, a factor that must be considered when designing the hydrolysis conditions.

Periodate (B1199274) Oxidation and Reductive Cleavage Experiments

Periodate oxidation is a classic method in carbohydrate chemistry used to cleave the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons). nih.govyoutube.com This reaction is highly specific and provides valuable information about the ring form (pyranose or furanose) and the linkage positions of monosaccharide residues within an oligosaccharide. nih.gov

In the context of an oligosaccharide containing a 4-O-(1-Carboxyethyl)glucuronic acid residue linked at its 1-position, the C2 and C3 hydroxyl groups would form a vicinal diol. Treatment with sodium periodate (NaIO₄) would cleave the bond between C2 and C3, consuming one mole of periodate and producing a characteristic dialdehyde. youtube.com The 4-O-substituent (the carboxyethyl group) protects the C3-C4 bond from cleavage. By analyzing the reaction products and the amount of periodate consumed, the linkages of the glucuronic acid residue within the larger structure can be confirmed.

Glycoside Derivatization for Enhanced Chromatographic Resolution (e.g., Trimethylsilyl (B98337) Derivatives)

To analyze carbohydrates by gas chromatography (GC), their polarity must be reduced and their volatility increased. This is achieved through derivatization, with trimethylsilylation being one of the most common methods. acs.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane are used to replace the active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. core.ac.uknih.gov

The derivatization of 4-O-(1-Carboxyethyl)glucuronic acid would yield a volatile TMS-ester-TMS-ether. This derivative can then be readily analyzed by GC-MS. nih.gov The gas chromatograph separates the derivatized compound from other components in a mixture, and the mass spectrometer provides its mass spectrum. The fragmentation pattern in the mass spectrum is highly characteristic and can be used to confirm the structure of the original molecule and its derivatives. This technique is particularly useful for quantifying the compound in complex biological or chemical mixtures.

Chromatographic Separation Techniques for Component Analysis

Chromatography is essential for the isolation and purification of 4-O-(1-Carboxyethyl)glucuronic acid and its related oligosaccharides from complex mixtures. Various modes of chromatography can be employed, depending on the properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. nih.gov For polar, acidic compounds like uronic acid derivatives, several HPLC modes are suitable:

Reversed-Phase HPLC (RP-HPLC): This is often used for separating glucuronide metabolites. While the parent compounds are quite polar, derivatization or the use of specific ion-pairing reagents can enhance retention and separation on nonpolar stationary phases (e.g., C18). sonar.ch

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. In HILIC, polar analytes are retained on a polar stationary phase with a high concentration of a less polar mobile phase (like acetonitrile). Glucuronides are typically more retained in HILIC than their less polar parent aglycones. sonar.ch

Mixed-Mode Chromatography: Columns that combine HILIC and ion-exchange properties can provide excellent separation of neutral and acidic sugars in a single run. helixchrom.com The retention can be controlled by adjusting the organic solvent content, buffer pH, and buffer concentration. helixchrom.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for separating isomeric compounds. SFC has been successfully applied to resolve isomeric urolithin glucuronides that are difficult to separate by HPLC, demonstrating its potential for separating different positional isomers of modified glucuronic acids. acs.orgnih.gov

The choice of chromatographic method depends on the complexity of the sample and the specific analytical goal, whether it is purification, identification, or quantification.

Gas-Liquid Chromatography (GLC) for Monosaccharide Profiling

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the detailed compositional analysis of polysaccharides. glsciences.comresearchgate.net It provides high-resolution separation and enables the quantification of constituent monosaccharides after their release by acid hydrolysis. glsciences.com However, due to the low volatility of sugars, derivatization is a mandatory prerequisite for GLC analysis. restek.com

The general workflow for GLC-based monosaccharide profiling of a polysaccharide containing 4-O-(1-Carboxyethyl)glucuronic acid involves several key steps:

Acid Hydrolysis: The polysaccharide is first completely hydrolyzed to break the glycosidic linkages and release the individual monosaccharide units. This is typically achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). glsciences.comnih.gov

Derivatization: The freed, non-volatile monosaccharides are chemically modified to create volatile derivatives suitable for GC analysis. restek.com A common and effective method is the preparation of partially methylated alditol acetates (PMAAs). This involves the reduction of the monosaccharides (e.g., with sodium borohydride) to their corresponding alditols, followed by acetylation with acetic anhydride. researchgate.net This procedure converts each sugar into a single, stable derivative, simplifying the resulting chromatogram. glsciences.com Another prevalent technique is silylation, often using reagents like hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSC), which converts hydroxyl groups to trimethylsilyl ethers. restek.comresearchgate.net

Chromatographic Separation and Detection: The volatile derivatives are then injected into the gas chromatograph. Separation occurs in a capillary column (e.g., DB-5) as the components partition between the stationary phase and the inert carrier gas (e.g., helium). restek.com The separated components are detected, typically by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. researchgate.netresearchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, which is crucial for identifying modified sugars like 4-O-(1-Carboxyethyl)glucuronic acid. nih.gov

In the analysis of related compounds, such as the extracellular polysaccharide from Salinivibrio sp. EG9S8QL containing 4-O-[1-carboxyethyl]-d-mannose, GLC was used to determine the absolute configuration of the constituent sugars by analyzing acetylated (S)-2-octyl glycosides. mdpi.com Similarly, the structural work on the polysaccharide from Butyrivibrio fibrisolvens containing 4-O-(1-carboxyethyl)-L-rhamnose relied on electron-impact and chemical-ionization mass-spectroscopic studies of various derivatives, a technique fundamentally linked to GLC-MS. nih.gov

Table 1: Typical Steps and Conditions for GLC Monosaccharide Analysis

| Step | Procedure | Common Reagents | Purpose |

|---|---|---|---|

| Hydrolysis | Complete acid hydrolysis | 2M Trifluoroacetic Acid (TFA) or 6M Hydrochloric Acid (HCl) | Cleave glycosidic bonds to release monosaccharides. |

| Reduction | Alditol conversion | Sodium borohydride (B1222165) (NaBH₄) or Sodium borodeuteride (NaBD₄) | Convert aldoses and ketoses to alditols to prevent ring isomerism. |

| Acetylation | Per-O-acetylation | Acetic anhydride, Pyridine or 1-methylimidazole (B24206) (catalyst) | Create volatile Partially Methylated Alditol Acetate (B1210297) (PMAA) derivatives. |

| Separation | Capillary Gas Chromatography | DB-5, HP-5, or similar capillary columns | Separate the individual sugar derivatives based on volatility and polarity. |

| Detection | FID or Mass Spectrometry | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Quantify and identify the sugar derivatives. |

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography for Uronic Acid Quantification

High-Performance Liquid Chromatography (HPLC) and its variant, High-Performance Anion-Exchange Chromatography (HPAEC), are indispensable tools for the analysis of uronic acids, including glucuronic acid and its derivatives. mdpi.comontosight.ai These methods offer the advantage of analyzing sugars in their native form or with pre- or post-column derivatization, often without the need for the extensive derivatization steps required for GLC. nih.gov

High-Performance Liquid Chromatography (HPLC)

Various HPLC modes can be employed for uronic acid analysis. Reverse-phase HPLC can be used after derivatization of the sugars with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov This approach provides high sensitivity and allows for accurate quantification. nih.gov For instance, a method for analyzing glycoprotein (B1211001) carbohydrates involves methanolysis followed by reverse-phase HPLC of the perbenzoylated methyl glycosides. nih.gov

Specific columns designed for organic acid analysis, such as the Shodex RSpak KC-811, can separate D-glucuronic acid from its lactone form under isocratic conditions using a simple acidic mobile phase. shodex.com Quantification is typically achieved with a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm). researchgate.netresearchgate.net

Ion Chromatography (HPAEC-PAD)

For the analysis of charged carbohydrates like uronic acids, HPAEC coupled with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly powerful and sensitive technique. mdpi.com HPAEC separates carbohydrates, which are weak acids, in their anionic form at high pH using a strong anion-exchange column (e.g., Dionex CarboPac series). nih.govwikipedia.org The separated analytes are then detected electrochemically by PAD, which provides highly sensitive and specific detection without requiring derivatization. mdpi.com

This method has been successfully used to resolve and quantify a wide range of monosaccharides, including D-glucuronic acid and D-galacturonic acid, in complex mixtures like lignocellulosic hydrolysates. mdpi.com A typical analysis might use a gradient elution with sodium hydroxide (B78521) and sodium acetate to separate neutral and acidic sugars in a single run. mdpi.com The structural characterization of the polysaccharide from Nostoc commune, which contains the isomeric 3-O-[(R)-1-carboxyethyl]-d-glucuronic acid, utilized HPAEC for monosaccharide analysis. nih.gov

Table 2: Example Conditions for HPLC and Ion Chromatography for Uronic Acid Analysis

| Technique | Column | Mobile Phase/Eluent | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Tracer Extrasil SAX | 2 mM KH₂PO₄ with 5% Methanol | UV at 210 nm | Determination of mannuronic and guluronic acids in seaweed. | researchgate.net |

| HPLC-ELSD | HILIC | 80% Acetonitrile with 20 mM Ammonium Formate (pH 3) | Evaporative Light Scattering Detector (ELSD) | General analysis of Glucuronic Acid. | helixchrom.com |

| HPAEC-PAD | Dionex CarboPac PA20 | Gradient of H₂O, NaOH, and Sodium Acetate | Pulsed Amperometric Detection (PAD) | Simultaneous determination of neutral sugars and uronic acids. | mdpi.com |

| HPAEC-PAD | Dionex CarboPac PA200 | 20 mM Sodium Acetate in 100 mM NaOH | Pulsed Amperometric Detection (PAD) | High-resolution separation of uronic acids in wood hydrolysates. | wikipedia.org |

These chromatographic techniques, from the high-resolution separation by GLC-MS of derivatives to the sensitive quantification by HPAEC-PAD, form the cornerstone of the structural analysis of polysaccharides and the identification of their unique components, such as 4-O-(1-Carboxyethyl)glucuronic acid.

Chemical and Chemoenzymatic Synthesis for Research Probes and Advanced Materials

Chemoenzymatic Approaches for Complex Glycan Construction

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical methods to construct complex glycans. nih.gov This approach leverages the high selectivity of enzymes to form specific linkages without the need for extensive protecting group manipulations, which can streamline the synthesis of complex oligosaccharides. nih.govnih.gov

Enzymes, particularly glycosyltransferases, are nature's tools for synthesizing glycans. nih.gov These enzymes transfer a monosaccharide from an activated sugar donor (like UDP-glucuronic acid) to an acceptor molecule with high regio- and stereoselectivity. google.com

Metabolic engineering and protein engineering have enabled the production of specific enzymes for glycan synthesis. researchgate.net For instance, engineered microorganisms can be designed to overexpress key enzymes involved in the biosynthesis of UDP-glucuronic acid (UDP-GlcA), the natural donor for glucuronidation. nih.govnih.gov Furthermore, glycosyltransferases can be engineered or selected for altered substrate specificity, allowing for the addition of glucuronic acid or its derivatives to non-natural acceptors. mdpi.com Thermostable phosphorylases have also been used for the enzymatic α-glucuronylation of oligosaccharides using α-glucuronic acid 1-phosphate as the donor, demonstrating an alternative enzymatic pathway for creating these linkages. researchgate.net This enzymatic precision is invaluable for installing the glucuronic acid moiety in a specific context within a larger glycan structure.

A modular or "building block" approach is a powerful strategy for the assembly of defined oligosaccharides. nih.gov In this method, smaller, well-defined di- or trisaccharide units are synthesized, which can then be combined to form larger, more complex structures. nih.gov This strategy has been successfully applied to the synthesis of heparin and heparan sulfate (B86663) oligosaccharides, which are structurally related to glucuronic acid-containing glycans. nih.govnih.gov

A chemoenzymatic modular system would involve the chemical synthesis of key building blocks, including a protected 4-O-(1-Carboxyethyl)glucuronic acid derivative. These modules can then be enzymatically ligated using specific glycosyltransferases. nih.gov This combination of chemical flexibility and enzymatic efficiency allows for the systematic production of a library of related oligosaccharides, which is essential for studying structure-activity relationships. nih.gov

Preparation of Isotopic and Fluorescently Labeled Analogs for Biochemical Tracking

To study the metabolic fate, distribution, and interactions of 4-O-(1-Carboxyethyl)glucuronic acid, researchers require labeled versions of the molecule. Isotopic and fluorescent labels serve as powerful probes for biochemical tracking and analysis.

The synthesis of isotopically labeled analogs typically involves introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule. A recently developed strategy for the comprehensive profiling of glucuronide conjugates utilizes chemical isotope labeling. nih.gov In this method, the carboxylic acid group of the glucuronic acid moiety is derivatized with reagents like N,N-dimethylethylenediamine (DMED), which is available in both its natural isotopic abundance (d0) and a deuterated form (d6). nih.gov The distinct mass difference between the light- and heavy-labeled molecules allows for their easy identification in complex biological samples using mass spectrometry. nih.gov

Fluorescently labeled analogs are prepared by chemically attaching a fluorophore to the molecule. This can be done by modifying the aglycone to which the glucuronic acid derivative is attached or by functionalizing the glucuronic acid itself, provided the modification does not interfere with its biological activity. These fluorescent probes enable the visualization of the molecule in cellular and tissue contexts using techniques like fluorescence microscopy.

Advanced Research Applications and Methodological Developments

Analytical Method Development for Structural Heterogeneity Assessment

The precise characterization of 4-O-(1-Carboxyethyl)glucuronic acid within complex biological samples is essential for understanding its metabolic significance. ontosight.ai Assessing its structural heterogeneity—variations in its structure or linkages—demands high-resolution analytical techniques.

Key analytical methods employed for the detection and structural elucidation of glucuronide metabolites include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for separating, detecting, and identifying glucuronide metabolites in complex biological matrices. ontosight.ai LC-MS allows for the sensitive detection of 4-O-(1-Carboxyethyl)glucuronic acid and can help distinguish it from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of novel metabolites. ontosight.ai It provides detailed information about the connectivity of atoms, confirming the position of the carboxyethyl group on the glucuronic acid ring. For instance, NMR was used to confirm the conversion of UDP-glucuronic acid to UDP-xylose in studies of related enzyme pathways. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation and quantification of glycans. nih.gov When coupled with fluorescent labeling, it can be adapted for high-throughput analysis of glycan profiles, which is essential for assessing heterogeneity across many samples. nih.govnih.gov

Recent advancements focus on integrating these methods into high-throughput workflows to handle the large sample volumes generated in modern cell line development and bioprocessing. nih.govcellculturedish.com The development of robust analytical methods is critical, as demonstrated by inter-laboratory studies on monoclonal antibody glycosylation, which highlight the need for reliable techniques to characterize glycan heterogeneity. nih.gov

High-Throughput Screening Platforms for Novel Glycan-Modifying Enzymes

Discovering and engineering novel enzymes, such as the specific carboxyethyl transferases that may synthesize 4-O-(1-Carboxyethyl)glucuronic acid or the glycosidases that cleave it, is accelerated by high-throughput screening (HTS) platforms. nih.govazolifesciences.com These platforms allow for the rapid testing of thousands of compounds or enzyme variants. nih.govmdpi.com

HTS platforms applicable to glycan-modifying enzymes include:

Luminescence-Based Assays: These assays can be designed to produce a light signal upon enzymatic activity. For example, an HTS assay for the glycosyltransferase NleB1 was developed to detect the liberation of UDP from the donor substrate UDP-GlcNAc, producing a luminescent signal. frontiersin.org A similar principle could be applied to screen for carboxyethyl transferases by detecting a co-product of the transfer reaction.

Fluorescence-Based Assays: Rutgers University researchers have developed a fluorescence-activated cell sorting (FACS)-based HTS method to identify glycosynthase variants with enhanced activity. rutgers.edu This approach uses click chemistry to detect the transfer of azide-modified donor sugars, enabling rapid screening for desired enzymatic activity. rutgers.edu

Label-Free Platforms: A biophysical, label-free HTS platform based on protein thermal shift (PTS) technology was successfully developed to identify inhibitors of the striatal-enriched tyrosine phosphatase (STEP). nih.gov This method detects the binding of a ligand to a protein by measuring changes in the protein's melting temperature and is highly robust for identifying true hits. nih.gov

These HTS technologies are crucial for moving beyond traditional, low-throughput methods and can be adapted to discover enzymes with novel specificities, such as those acting on carboxyethylated glucuronic acid. mdpi.comlsu.edu

Mechanistic Enzymology of Carboxyethyl Transferases and Glycosidases

Understanding the enzymes that create and break down 4-O-(1-Carboxyethyl)glucuronic acid requires detailed mechanistic studies, including kinetic characterization and inhibition analysis.

Kinetic Characterization and Substrate Specificity Determination

Kinetic characterization defines how efficiently an enzyme works and what its preferred substrates are. plos.org This involves determining key parameters like the Michaelis constant (Kₘ), which indicates substrate binding affinity, and the maximum reaction velocity (Vₘₐₓ). nih.gov

Enzyme specificity is categorized in several ways:

Absolute Specificity: The enzyme acts on only one substrate. youtube.com

Group Specificity: The enzyme recognizes a specific functional group and can act on multiple substrates containing it. youtube.com

Linkage Specificity: The enzyme cleaves a specific type of chemical bond. youtube.com

Stereospecificity: The enzyme acts on a particular stereoisomer. youtube.com

For enzymes acting on glucuronic acid derivatives, substrate specificity is paramount. For example, a study on an α-glucuronidase from snail acetone (B3395972) powder demonstrated its broad substrate specificity by testing its activity against various glucuronic acid-containing compounds. nih.gov The results showed significant differences in Kₘ and Vₘₐₓ values depending on the substrate's structure, indicating that modifications to the glucuronic acid moiety directly impact enzyme recognition and catalytic efficiency. nih.gov

| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/mg/min) |

|---|---|---|

| p-nitrophenyl α-D-glucopyranosyluronic acid (PNP-GA) | 0.13 | 3.21 |

| 2-O-α-D-glucopyranosyluronic acid-D-xylose (GA-2X) | 0.33 | 0.089 |

| 2-O-(4-O-methyl-α-D-glucopyranosyluronic acid)-D-xylose (MeGA-2X) | 17.6 | 0.094 |

| O-α-D-glucopyranosyluronic acid-α-D-glucopyranosiduronic acid (GA-GA) | 0.36 | 0.015 |

Inhibition Studies for Biochemical Pathway Elucidation

Inhibition studies are vital for understanding an enzyme's mechanism and its role in biochemical pathways. nih.govnih.gov By using molecules that block enzyme activity, researchers can probe the structure of the active site and identify key residues for catalysis. nih.gov For instance, studies on the carboxyltransferase (CT) domain of acetyl-CoA carboxylase, a related enzyme, have used various inhibitors to map its active site. nih.govnih.gov

Different types of inhibition provide different mechanistic insights. A study of the recombinant carboxyltransferase component of acetyl-CoA carboxylase found that biotin (B1667282) analogs caused parabolic noncompetitive inhibition, indicating that two inhibitor molecules bind to the enzyme. nih.gov Such studies, especially when combined with structural data, provide a foundation for understanding herbicide resistance and for designing new, specific inhibitors. nih.gov For 4-O-(1-Carboxyethyl)glucuronic acid, inhibiting the enzymes responsible for its synthesis or degradation could help elucidate its specific metabolic pathway and biological function, distinguishing it from general glucuronidation. ontosight.ainih.gov

Structural Biology of Enzyme-Glycan Interactions

Visualizing the three-dimensional structures of enzymes as they interact with their glycan substrates provides unparalleled insight into the molecular basis of their specificity and catalytic mechanism. nih.govyoutube.com

X-ray Crystallography of Glycan-Binding Proteins and Glycosyltransferases

X-ray crystallography is a primary technique for determining the high-resolution atomic structure of proteins and their complexes with ligands, such as inhibitors or substrates. nih.govnih.gov This method has been instrumental in understanding the function of glycosyltransferases, the family of enzymes responsible for synthesizing glycan structures. nih.govnih.gov

Crystal structures have been solved for several human β-glucuronyltransferases, which use UDP-glucuronate as a donor substrate—the same precursor family relevant to 4-O-(1-Carboxyethyl)glucuronic acid. nih.gov These structural studies have revealed key features:

Dimeric Structure: Human glucuronyltransferase-I (GlcAT-I) and other related enzymes often exist as functional dimers. nih.gov In some cases, the active site is formed at the interface between the two monomers, suggesting that dimerization is essential for catalytic activity. nih.gov

Active Site Architecture: The structures show a deep pocket for the active site. The donor substrate (e.g., UDP-glucuronic acid) binds at the bottom of this pocket, which then facilitates the binding of the acceptor substrate on top. nih.gov This arrangement is consistent with a sequential Bi-Bi kinetic mechanism, where the donor binds first and the final product is released before the nucleotide leaving group. nih.gov

Conformational Changes: Substrate binding often induces conformational changes, typically in flexible loops that then create a more ordered active site for catalysis. nih.gov

The crystal structure of the carboxyltransferase domain of yeast acetyl-CoA carboxylase in complex with various inhibitors has further demonstrated how small molecules bind at the dimer interface, providing a molecular basis for their inhibitory action. nih.govnih.gov Similar crystallographic studies of a putative carboxyethyl transferase with 4-O-(1-Carboxyethyl)glucuronic acid or its precursors would be invaluable for understanding its unique function and for designing specific modulators.

Cryo-Electron Microscopy for Complex Polysaccharide Structures

The methodology involves rapidly freezing a thin layer of an aqueous solution of the polysaccharide, trapping the molecules in a vitrified, glass-like state. This process preserves the native conformation of the molecules, which are then imaged using a transmission electron microscope. Sophisticated image processing software is subsequently used to reconstruct a 3D model from thousands of 2D projection images.

While direct cryo-EM studies specifically targeting polysaccharides composed solely of 4-O-(1-Carboxyethyl)glucuronic acid are not yet prevalent in published literature, the technique's application to other complex glycans demonstrates its potential. For instance, cryo-EM has been successfully used to determine the structures of large polysaccharide-protein complexes and bacterial capsular polysaccharides. nih.gov These studies reveal detailed information about the helical nature, branching patterns, and surface topologies of these molecules, insights that are often difficult to obtain with other techniques like X-ray crystallography, especially for flexible and heterogeneous polysaccharides.

The presence of the carboxyethyl group in 4-O-(1-Carboxyethyl)glucuronic acid introduces additional flexibility and potential for electrostatic interactions, which can lead to complex and dynamic structures. Cryo-EM is particularly well-suited to capture these different conformational states, providing a more complete picture of the polysaccharide's structural landscape. As the technology continues to evolve, its application is expected to provide unprecedented insights into the structural biology of polysaccharides containing this and other acidic sugar derivatives.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis

Computational chemistry and molecular dynamics (MD) simulations provide a powerful lens for investigating the conformational landscape of molecules at an atomic level. These methods are particularly valuable for studying the flexibility and dynamic behavior of polysaccharides containing 4-O-(1-Carboxyethyl)glucuronic acid, which are often challenging to characterize fully through experimental techniques alone.

For a polysaccharide containing 4-O-(1-Carboxyethyl)glucuronic acid, MD simulations can be used to explore several key aspects:

The conformational preference of the glycosidic linkage involving the 4-O-substituted glucuronic acid.

The orientation and flexibility of the 1-carboxyethyl group and its potential to form intramolecular hydrogen bonds or salt bridges.

The interaction with solvent molecules and ions , which is crucial for understanding its physicochemical properties.

The data generated from these simulations can be used to calculate various structural and dynamic properties, which can then be compared with experimental data from techniques like NMR spectroscopy to validate the computational model. mdpi.comacs.org

Below is a table summarizing key parameters often investigated in the computational analysis of such polysaccharides:

| Parameter | Description | Relevance to 4-O-(1-Carboxyethyl)glucuronic acid |

| Torsional Angles (φ, ψ, ω) | Describe the rotation around the bonds of the glycosidic linkage. | Determine the overall shape and secondary structure of the polysaccharide chain. |

| Potential Energy Surface | A map of the potential energy as a function of the torsional angles. | Identifies the most stable (low-energy) conformations of the glycosidic linkage. mdpi.com |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Quantifies the stability and convergence of the molecular dynamics simulation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible regions within the polysaccharide chain, such as the carboxyethyl group. nih.gov |

| Hydrogen Bonding Analysis | Identifies the formation and lifetime of hydrogen bonds. | Reveals intramolecular and intermolecular interactions that stabilize the polysaccharide structure. mdpi.com |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell and the distribution of ions around the charged carboxyl groups. |

Through the synergistic use of computational chemistry and molecular dynamics, researchers can build detailed models of polysaccharides containing 4-O-(1-Carboxyethyl)glucuronic acid, providing fundamental insights into how this specific modification influences their structure and, consequently, their biological function.

Future Research Directions and Emerging Paradigms

Unraveling Complete Biosynthetic Pathways for 4-O-(1-Carboxyethyl)glucuronic acid

A foundational goal in understanding the function of any metabolite is to delineate its biosynthetic pathway. For 4-O-(1-Carboxyethyl)glucuronic acid, this involves identifying the specific enzymes and substrates required for its formation.

The primary mechanism for producing glucuronide conjugates is glucuronidation, a major pathway for the metabolism and detoxification of substances in humans. ontosight.ainih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.orgyoutube.com The formation of 4-O-(1-Carboxyethyl)glucuronic acid is presumed to occur via this UGT-catalyzed pathway. ontosight.ai

Future research must focus on identifying the specific UGT isoforms responsible for creating this unique structure. Human UGTs exhibit broad and often overlapping substrate specificity, making the identification of the precise enzyme challenging. nih.govnih.gov A key research question is determining which UGT enzyme recognizes the precursor molecule and facilitates the attachment of the 1-carboxyethyl group to the 4-hydroxyl position of glucuronic acid. Advanced techniques using cloned and expressed human UGTs could be employed to screen a wide range of substrates and pinpoint the specific transferases involved. nih.govpsu.edu Furthermore, the origin of the 1-carboxyethyl group itself needs to be determined—whether it is derived from a modified sugar donor or attached post-glycosylation.

Exploring Additional Biological Functions in Diverse Biological Domains

Beyond its role as a xenobiotic metabolite in mammals, the potential biological functions of 4-O-(1-Carboxyethyl)glucuronic acid in other life forms are completely unknown. The structural diversity of glycans in nature, particularly in the microbial world, suggests that this compound or its analogs could have distinct roles in other biological contexts.

Bacteria, for instance, have evolved complex and highly varied glycosylation pathways that produce an immense array of glycan structures, including capsules, lipopolysaccharides, and glycoproteins. scispace.comfrontiersin.org These bacterial glycans are often dissimilar to those in eukaryotes and play critical roles in processes ranging from cell structure to host-pathogen interactions. frontiersin.orgtandfonline.com Future research should explore whether 4-O-(1-Carboxyethyl)glucuronic acid or similar modified uronic acids are synthesized by bacteria. Such a discovery would open new avenues of investigation into their function in bacterial physiology, biofilm formation, or virulence. uzh.ch Given that bacterial glycan composition can be highly variable even between strains of the same species, a broad screening approach across diverse microbial phyla would be necessary. frontiersin.org

Metabolic Engineering of Microorganisms for Controlled Glycan Production

The ability to produce pure, structurally defined glycans in significant quantities is a major bottleneck in glycoscience. nih.gov Metabolic engineering of microorganisms offers a powerful solution to this challenge, enabling the controlled production of valuable sugar-based molecules. nih.gov Once the biosynthetic enzymes for 4-O-(1-Carboxyethyl)glucuronic acid are identified, this knowledge can be leveraged to engineer microbial hosts for its production.

The field of synthetic glycobiology applies synthetic biology principles to engineer glycosylation pathways. nih.govsynbiocarb.science Researchers have successfully engineered Escherichia coli to produce complex human-like glycans and other sugar derivatives by introducing heterologous glycosyltransferases and related pathway enzymes. frontiersin.orgacs.org A similar strategy could be applied for 4-O-(1-Carboxyethyl)glucuronic acid. This would involve:

Introducing the specific UGT identified as responsible for its synthesis.

Ensuring a sufficient supply of the necessary precursors: the acceptor molecule and the activated sugar donor (UDPGA). The production of UDPGA from glucose in E. coli has been a target of metabolic engineering. nih.gov

Optimizing the host strain by knocking out competing metabolic pathways to prevent the diversion of precursors and enhance the final product yield. nih.govnih.gov

Cell-free synthetic biology systems, where biosynthetic pathways are reconstructed outside of living cells, represent another promising frontier. frontiersin.org These systems allow for highly controlled and modular production of complex glycomolecules, which could be an effective strategy for synthesizing 4-O-(1-Carboxyethyl)glucuronic acid for research and other applications. frontiersin.org

Development of High-Affinity Probes and Ligands for Glycoconjugate Recognition

To study the biological roles of 4-O-(1-Carboxyethyl)glucuronic acid, tools that can specifically detect, quantify, and isolate it from complex biological samples are indispensable. The development of high-affinity probes, such as antibodies and lectins, is a cornerstone of glycobiology research. nih.gov

Monoclonal Antibodies: The generation of monoclonal antibodies that specifically recognize the 4-O-(1-carboxyethyl) moiety on the glucuronic acid ring would be a critical step. These antibodies would be invaluable for a range of applications, including Western blotting, flow cytometry, and affinity chromatography to isolate and identify glycoconjugates carrying this modification. nih.gov

Lectins: Lectins are carbohydrate-binding proteins with high specificity for particular glycan structures. mdpi.com While naturally occurring lectins with affinity for 4-O-(1-Carboxyethyl)glucuronic acid may not exist, protein engineering techniques can be used to create novel lectins or modify existing ones to achieve the desired specificity. nih.gov These engineered lectins could then be used in lectin microarrays for high-throughput screening of glycan profiles or for direct detection in tissues. mdpi.com

Fluorescent and Photoaffinity Probes: The synthesis of fluorescently labeled derivatives of 4-O-(1-Carboxyethyl)glucuronic acid would enable direct visualization of its localization within cells and tissues using advanced microscopy techniques. nih.gov Furthermore, creating photoaffinity probes would allow for the identification of binding partners (receptors or enzymes) by covalently cross-linking the probe to its interacting protein upon photoactivation, facilitating their subsequent isolation and identification.

Integration of Omics Data for Systems-Level Understanding of Glycan Biology

To fully comprehend the biological importance of 4-O-(1-Carboxyethyl)glucuronic acid, a systems biology approach is required. researchgate.net Systems glycobiology aims to understand how the glycome—the complete set of glycans in an organism—is regulated and how it functions by integrating multiple layers of omics data. researchgate.netnih.gov This approach moves beyond studying a single molecule in isolation to understanding its role within complex, interconnected biological networks. nih.govnih.gov

A comprehensive understanding of 4-O-(1-Carboxyethyl)glucuronic acid would involve the integration of:

Glycomics: To quantify the abundance of 4-O-(1-Carboxyethyl)glucuronic acid and its associated glycoconjugates under different physiological or pathological conditions.

Transcriptomics: To measure the expression levels of the UGTs and other genes potentially involved in its biosynthesis. This can help correlate the presence of the glycan with the expression of specific enzymes.

Proteomics and Glycoproteomics: To identify the specific proteins that are modified with 4-O-(1-Carboxyethyl)glucuronic acid. nih.govneb.com This is crucial for understanding its functional impact, as the function of a glycan is often dependent on the protein to which it is attached.

Metabolomics: To understand the broader metabolic context, including the availability of precursors and the presence of related metabolites.

By integrating these diverse datasets, researchers can build computational models to simulate and predict how the synthesis and function of 4-O-(1-Carboxyethyl)glucuronic acid are regulated, providing a holistic view of its role in biology. sysglyco.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying 4-O-(1-Carboxyethyl)glucuronic acid in complex biological matrices?

- Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used for resolving acidic sugars like 4-O-(1-Carboxyethyl)glucuronic acid due to its high sensitivity for charged carbohydrates . Gas chromatography (GC) coupled with mass spectrometry (MS) is also effective after derivatization (e.g., trimethylsilylation) to enhance volatility, enabling precise quantification in plant or microbial polysaccharides . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ²D-COSY, is essential to resolve the stereochemistry of the carboxyethyl substitution .

Q. What is the biological significance of 4-O-(1-Carboxyethyl)glucuronic acid in bacterial capsular polysaccharides?

- Methodological Answer : This derivative is a critical component of the Klebsiella serotype K22 capsular polysaccharide, contributing to pathogenicity by evading host immune recognition . Researchers studying its role should employ enzymatic hydrolysis (e.g., phage-borne glycanases) to depolymerize the polysaccharide, followed by methylation analysis and linkage-specific glycosidase treatments to map its position and interactions in the polymer backbone .

Q. How can researchers differentiate 4-O-(1-Carboxyethyl)glucuronic acid from its epimers (e.g., galacturonic acid) in plant cell walls?

- Methodological Answer : Ion chromatography (HPAEC-PAD) effectively separates glucuronic acid derivatives from galacturonic acid based on their distinct retention times and charge-to-mass ratios . Enzymatic assays using specific oxidases (e.g., glucuronate dehydrogenase) can further confirm identity, while Fourier-transform infrared (FTIR) spectroscopy distinguishes carboxyl and methyl ester groups in plant polysaccharides .

Advanced Research Questions

Q. What biosynthetic pathways lead to the formation of 4-O-(1-Carboxyethyl)glucuronic acid in microbial systems?

- Methodological Answer : Biosynthesis likely involves UDP-glucuronic acid (UDP-GlcA) as a precursor, with a putative epimerase or carboxyltransferase introducing the carboxyethyl group at the C4 position . Isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with LC-MS/MS can track carbon flux through UDP-GlcA intermediates in bacterial cultures . Mutagenesis of candidate glycosyltransferases (e.g., GT47 family) in model organisms like Arabidopsis can further elucidate enzymatic specificity .

Q. How does compartmentalization of UDP-glucuronic acid pools affect the metabolic fate of 4-O-(1-Carboxyethyl)glucuronic acid in hepatocytes?

- Methodological Answer : Dual isotopic labeling (³H and ¹⁴C) of hepatic UDP-glucose reveals compartmentalized pools: cytosolic UDP-glucose contributes to glycogen, while endoplasmic reticulum-localized UDP-GlcA is channeled into glucuronidation pathways . Researchers should use acetaminophen conjugation assays to isolate glucuronides from bile/urine and correlate ³H/¹⁴C ratios with liver glycogen content to infer metabolic routing .

Q. What experimental strategies resolve contradictions in reported structural data for 4-O-(1-Carboxyethyl)glucuronic acid across studies?

- Methodological Answer : Discrepancies in substitution patterns (e.g., carboxyethyl vs. methyl esters) can arise from sample preparation artifacts. Standardized protocols for mild alkaline hydrolysis (to preserve labile groups) and cross-validation via tandem MS/MS fragmentation (CID/HCD) are critical . Collaborative studies using synthetic standards (e.g., chemically synthesized 4-O-(1-Carboxyethyl)glucuronic acid) are recommended to benchmark NMR and MS databases .

Q. How do mutations in glucuronyltransferases impact the incorporation of 4-O-(1-Carboxyethyl)glucuronic acid into xylan backbones?

- Methodological Answer : In Arabidopsis mutants (e.g., fra8), loss of glucuronyltransferase activity disrupts xylan synthesis, leading to reduced glucuronic acid substitution. Comparative polysaccharide profiling (e.g., monosaccharide linkage analysis via GC-MS) and immunohistochemistry with xylan-specific antibodies can quantify structural defects . Complementation assays with heterologously expressed GT47 enzymes in yeast can validate functional rescue .

Methodological Considerations

- Data Validation : Always cross-validate structural assignments using orthogonal techniques (e.g., NMR + HPAEC-PAD + enzymatic digestion) to address heterogeneity in natural samples .

- Isotopic Tracers : Use dual-labeling strategies (³H/¹⁴C) to dissect metabolic pathways and avoid pooling artifacts in UDP-sugar studies .

- Standards : Prioritize chemically synthesized or commercially validated standards for quantification, as plant/microbial extracts often contain interfering isomers .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.